![molecular formula C21H29N3O3 B2527663 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethoxybenzamide CAS No. 946340-28-9](/img/structure/B2527663.png)
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethoxybenzamide, commonly known as DMABN, is a synthetic compound that has been widely used in scientific research. This compound is a selective inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Antimicrobial Agents and Nanogels
Background: Bacterial infections and antimicrobial resistance pose significant public health challenges. Researchers have explored various strategies to combat these threats, including the use of protonated polymers.
Application:Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogels: have been developed through dispersion polymerization. These nanogels exhibit bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) pathogenic bacteria. The quaternized PDMAEMA-EDMA nanogel, with a size of approximately 167 nm, effectively inhibits bacterial growth .
Cationic Polymers for Water Treatment
Background: Cationic polymers play a crucial role in water and waste treatment due to their positive charge and specific reactivity.
Application:2-(Dimethylamino)ethyl methacrylate (DMAEMA): serves as a monomer in the production of cationic polymers. These polymers find applications as flocculants, coagulants, and dispersants in water treatment processes .
Functional Polymer Design
Background: Functional polymer colloids are versatile materials used in various fields, including biomedicine and drug delivery.
Application: DMAEMA-based polymers can be tailored to exhibit specific properties. By incorporating DMAEMA into polymer colloids, researchers can create materials with targeted reactivity for applications such as drug delivery and gene therapy .
Thermo-pH Responsive Polymers
Background: Functional monomers with thermo-pH responsivity are valuable for designing smart materials.
Application: DMAEMA derivatives, such as 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) , can be used to create polymers that respond to changes in temperature and pH. These materials find applications in controlled drug release and other responsive systems .
Biotechnology and Biomedicine
Background: Cationic polymers are employed in biotechnology and biomedicine due to their unique properties.
Application: DMAEMA-containing polymers can be used for drug delivery, gene therapy vectors, and antimicrobial coatings. Their positive charge facilitates interactions with biological systems .
Chromatography and Separation Techniques
Background: Cationic polymers are useful in chromatography and separation processes.
Application: DMAEMA-based polymers can be employed as stationary phases in chromatographic columns. Their charged nature allows for selective separation of analytes based on interactions with the stationary phase .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-23(2)17-10-7-15(8-11-17)18(24(3)4)14-22-21(25)16-9-12-19(26-5)20(13-16)27-6/h7-13,18H,14H2,1-6H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBGDYMXLEGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide |
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